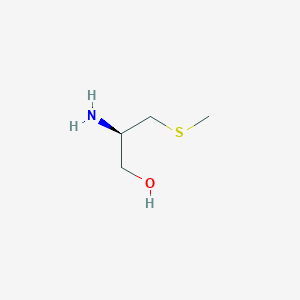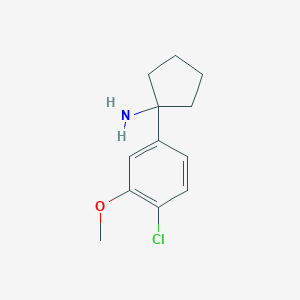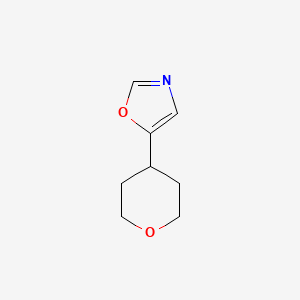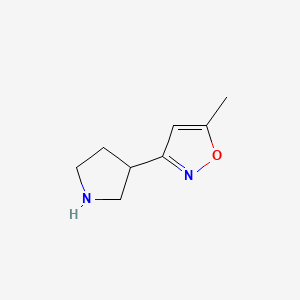
5-Methyl-3-(pyrrolidin-3-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(pyrrolidin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The incorporation of the pyrrolidinyl group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or enamines. One common method is the base-promoted [3+2] cycloaddition reaction. For instance, nitrile oxides can be generated in situ from oximes and reacted with alkynes to form the isoxazole ring .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature. For example, using triethylamine as a base in the cycloaddition reaction can produce the desired isoxazole without the need for toxic metals .
化学反応の分析
Types of Reactions: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学的研究の応用
5-Methyl-3-(pyrrolidin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
- 3-Methyl-5-(pyrrolidin-3-yl)isoxazole
- 5-Methyl-3-(2-pyrrolidinyl)isoxazole
- 4-Iodo-5-methyl-isoxazole
Comparison: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit higher potency or selectivity for certain biological targets. The presence of the pyrrolidinyl group at the 3-position, in particular, enhances its interaction with biological molecules, making it a valuable compound in drug discovery .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
5-methyl-3-pyrrolidin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3 |
InChIキー |
PERGRWDBRZNJPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)

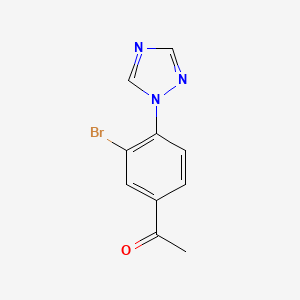
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)






